molecular formula C24H33N5O2 B14107575 9-(4-ethylphenyl)-3-hexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(4-ethylphenyl)-3-hexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14107575
M. Wt: 423.6 g/mol
InChI Key: NKNOFAXWJOQOHT-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the purine family This compound features a pyrimido[1,2-g]purine core structure, which is a fused ring system combining pyrimidine and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other purine derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the pyrimidine ring through condensation of aniline derivatives with aldehydes.

    Cyclization: Intramolecular cyclization to form the fused pyrimido[1,2-g]purine core.

    Substitution Reactions: Introduction of various substituents, such as ethylphenyl and hexyl groups, through nucleophilic substitution or Friedel-Crafts alkylation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and Friedel-Crafts catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

9-(4-ethylphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of adenosine receptors or phosphodiesterases, resulting in anti-inflammatory or analgesic effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 7-(4-fluorophenyl)-1,3-dimethyl(1,3)thiazolo[2,3-f]purine-2,4(1H,3H)-dione

Uniqueness

What sets 9-(4-ethylphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione apart from similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the hexyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

9-(4-ethylphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H33N5O2/c1-5-7-8-9-14-27-22(30)20-21(26(4)24(27)31)25-23-28(15-17(3)16-29(20)23)19-12-10-18(6-2)11-13-19/h10-13,17H,5-9,14-16H2,1-4H3

InChI Key

NKNOFAXWJOQOHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)CC)C)N(C1=O)C

Origin of Product

United States

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